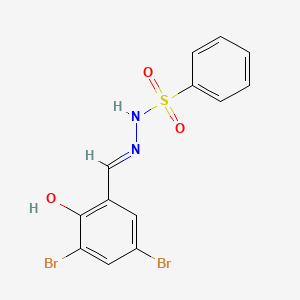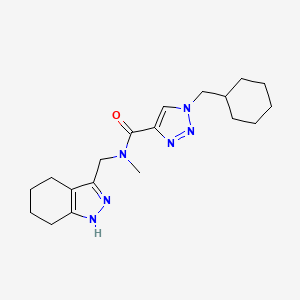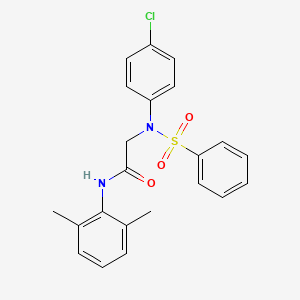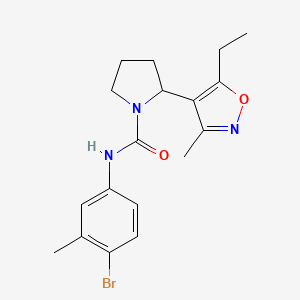![molecular formula C17H30N2O3S B6134537 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134537.png)
7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound is a spirocyclic lactam that contains a diazaspirodecane scaffold, making it a unique and promising molecule for further investigation.
Mecanismo De Acción
The mechanism of action of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is not well understood, and further research is required to elucidate its mode of action. However, preliminary studies have shown that this compound may act as a potent inhibitor of certain enzymes, such as proteases and kinases, that are involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one are still being explored. However, it has been suggested that this compound may have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is its unique spirocyclic lactam scaffold, which makes it a promising candidate for drug discovery and materials science applications. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it challenging to produce on a large scale.
Direcciones Futuras
There are several potential directions for future research on 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is potential for the development of new materials based on the spirocyclic lactam scaffold of this compound, which could have applications in fields such as electronics and photonics.
Métodos De Síntesis
The synthesis of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of cyclohexylmethylamine with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide. This intermediate is then reacted with a spirocyclic lactam, such as 1,3-dimethyl-3,4,5,6-tetrahydro-2H-pyrimidine-2-one, in the presence of a Lewis acid, such as titanium tetrachloride, to form the final product.
Aplicaciones Científicas De Investigación
The unique structural features of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one make it a promising candidate for various scientific research applications. One of the most significant potential applications of this compound is in medicinal chemistry and drug discovery. The spirocyclic lactam scaffold has been shown to have excellent bioactivity and pharmacological properties, making it an attractive target for the development of new drugs.
Propiedades
IUPAC Name |
7-(cyclohexylmethyl)-2-ethylsulfonyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3S/c1-2-23(21,22)19-12-10-17(14-19)9-6-11-18(16(17)20)13-15-7-4-3-5-8-15/h15H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVIKOCCKTZGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6134454.png)
![N,N-dimethyl-5-(1-{[5-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6134461.png)
![N-(4-chlorophenyl)-2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6134462.png)
![N-[1-(2-chlorophenyl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134473.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6134478.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B6134479.png)
![N-(4-methoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B6134487.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6134489.png)


![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6134524.png)
![1-(cyclohexylmethyl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1H-imidazole](/img/structure/B6134552.png)

